molecular formula C9H8BrF B1444943 1-bromo-4-fluoro-2,3-dihydro-1H-indene CAS No. 1188171-96-1

1-bromo-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B1444943
CAS No.: 1188171-96-1
M. Wt: 215.06 g/mol
InChI Key: CQFDENIIPSNVQG-UHFFFAOYSA-N
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Description

1-bromo-4-fluoro-2,3-dihydro-1H-indene is an organic compound with the molecular weight of 215.06 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization.


Molecular Structure Analysis

The IUPAC name of this compound is 1-bromo-4-fluoroindane . Its InChI code is 1S/C9H8BrF/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8H,4-5H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 215.06 .

Scientific Research Applications

Friedel-Crafts Reaction Applications

The compound has been utilized in the Friedel-Crafts reaction. Müller and Weyerstahl (1975) demonstrated that 1-bromo-1-fluoro cyclopropane reacts with benzene, toluene, and anisole under low temperature conditions, yielding bromo alkenyl anisole and bromo indanes. At higher temperatures, this leads to the formation of indenes. This study provided evidence for the mechanism of indene formation from geminal dihalocyclopropanes (Müller & Weyerstahl, 1975).

Stereochemical Analysis

Christl et al. (2006) investigated the stereochemical course of generating and intercepting a six-membered cyclic allene using the bromofluorocarbene adduct of indene. This research provided insights into the enantiomeric purity of the precursor and the steric course of the reaction sequence (Christl et al., 2006).

Synthesis of Gem-Difluorinated Compounds

Zhang et al. (2014) described a synthesis method for gem-difluorinated compounds, starting from commercially available indanone. This process involves a key gem-difluorination step using bromine fluoride (BrF) (Zhang et al., 2014).

Lewis Acid Promoted Intramolecular Cascade Cycloaromatization

Kishore et al. (2022) reported on BF3·OEt2 promoted intramolecular cascade cycloaromatization of 1,7-ynones, leading to the formation of benzo[a]fluorenes, benzo[b]fluorenes, and indenes. This protocol is significant for forming two consecutive C-C bonds and aromatization to afford tetracyclic frameworks (Kishore et al., 2022).

Regiocontrolled Synthesis

Shatzmiller et al. (1986) demonstrated regiocontrolled synthesis of 4-halo-5,6-dihydro-4H-1,2-oxazines. This process involved lithiation and reaction with halogens at low temperatures, leading to the formation of α-fluorovinyl ketones (Shatzmiller et al., 1986).

Synthesis of Structurally Hindered Retinoids

Silveira et al. (2011) focused on the synthesis of 9-bromo, 2-fluoro substituted, and Z-ring locked crystalline fluorine substituted bicyclic ring-fused polyene, which is a structural element in sterically hindered retinoids. This synthesis is crucial for the total synthesis of these naturally occurring bioactive polyenes (Silveira et al., 2011).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

1-bromo-4-fluoro-2,3-dihydro-1H-indene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for signal transduction pathways. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, the binding of this compound to certain receptors can result in either the activation or inhibition of downstream signaling pathways. Additionally, this compound can influence enzyme activity by acting as a competitive inhibitor or an allosteric modulator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

1-bromo-4-fluoro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFDENIIPSNVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Br)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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